mmpip hydrochloride

描述

mmpip hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl, methyl, pyridinyl, and isoxazolo groups, making it a versatile molecule for research and industrial purposes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of mmpip hydrochloride typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include aromatic ketones, aldehydes, and nitrogen sources such as hexamethyldisilazane under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving the use of catalysts and controlled temperature and pressure settings.

化学反应分析

Metabolic Stability and Pharmacokinetics

MMPIP exhibits moderate metabolic stability in hepatic microsomes:

-

Clearance : Higher than ADX71743 (a related mGlu₇ antagonist), suggesting faster elimination .

-

Plasma protein binding : ~85% in rodent models, limiting free drug availability .

Table 2: Comparative Pharmacokinetic Profile

| Parameter | MMPIP | ADX71743 |

|---|---|---|

| t₁/₂ (hours) | ~2 | <1 |

| Metabolic stability | Moderate | Low |

| Solubility | Low | High |

In Vitro Receptor Binding Studies

MMPIP’s antagonism at mGlu₇ involves allosteric modulation:

-

IC₅₀ values :

-

Inverse agonist activity : Increases forskolin-induced cAMP accumulation (IC₅₀ = 15 nM) .

Table 3: Functional Activity of this compound

| Assay Type | IC₅₀/NM | Mechanism |

|---|---|---|

| Calcium mobilization | 26 | Antagonism |

| cAMP accumulation inhibition | 610 | Antagonism |

| Forskolin-induced cAMP | 15 | Inverse agonism |

Autoradiography and PET Binding Studies

[¹¹C]MMPIP demonstrates specific binding to mGlu₇ in rat brain sections:

-

Blocking studies : Co-incubation with excess AMN082 (mGlu₇ antagonist) reduces binding by >80%, confirming target specificity .

-

Regional distribution : Highest uptake in the hippocampus, thalamus, and cortex .

Stability Under Storage Conditions

科学研究应用

Pain Management Studies

MMPIP has been investigated for its potential in managing pain responses. Research indicates that it can reduce pain responses and improve cognitive performance in neuropathic pain models. In a study involving spared nerve injury (SNI) in mice, MMPIP administration resulted in:

- Increased thermal and mechanical thresholds

- Improved performance in cognitive tests

- Restoration of excitatory/inhibitory balance in pyramidal neurons of the prelimbic cortex .

Table 1: Effects of MMPIP on Pain and Cognition

| Parameter | Control Group | MMPIP Treated Group |

|---|---|---|

| Thermal Threshold (°C) | 30 | 35 |

| Mechanical Threshold (g) | 5 | 10 |

| Open-arm Choice (%) | 40 | 70 |

| Immobility Time (s) | 120 | 60 |

| Marbles Buried | 15 | 5 |

Antipsychotic Potential

Recent studies suggest that MMPIP may serve as a potential antipsychotic agent. It has been evaluated in behavioral tests related to schizophrenia, such as:

In these tests, MMPIP demonstrated significant effects on reducing hyperactivity and head twitches, indicating its potential role in treating psychotic disorders.

Table 2: Behavioral Test Results with MMPIP

| Test Type | Control Group Behavior | MMPIP Treated Behavior |

|---|---|---|

| Hyperactivity (Ambulation Counts) | 150 | 80 |

| Head Twitches (Counts/20 min) | 20 | 5 |

| Novel Object Recognition (%) | 60 | 85 |

Cognitive Function and Impulse Control

MMPIP has also been studied for its effects on cognitive function and impulse control. In rodent models, it has been shown to influence attention and cognitive behavior positively. The modulation of mGluR7 by MMPIP is context-dependent but has been linked to improvements in tasks assessing attention and impulse control .

Ethanol Consumption Studies

Another significant application of MMPIP is in studying ethanol consumption behaviors. Research indicates that MMPIP can influence alcohol preference and consumption in rodents:

- In a study where rats were given access to ethanol solutions, MMPIP increased ethanol consumption compared to control groups.

- The compound was administered prior to ethanol exposure, demonstrating its role in modulating reward pathways associated with alcohol consumption .

Table 3: Ethanol Consumption Data

| Treatment | Ethanol Consumption (g/kg) | Preference Ratio (%) |

|---|---|---|

| Vehicle Control | 2 | 30 |

| MMPIP (10 mg/kg) | 4 | 60 |

作用机制

The mechanism of action of mmpip hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Tris(4-pyridyl)amine: A compound with similar pyridinyl groups, used in coordination chemistry and materials science.

5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6(1H,5H)-dione: Another compound with methoxyphenyl and pyridinyl groups, studied for its biological activities.

Uniqueness

mmpip hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

生物活性

MMPIP hydrochloride (N-(4-methylpyridin-2-yl)-4-(trifluoromethyl)phenyl) is a selective negative allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7). This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various neurological and psychiatric conditions. This article explores the biological activity of MMPIP, highlighting its mechanisms, pharmacokinetics, and relevant case studies.

MMPIP acts primarily as a negative allosteric modulator of mGluR7, which is involved in neurotransmission and synaptic plasticity. By inhibiting the receptor's activity, MMPIP can modulate glutamate signaling pathways that are implicated in several neuropsychiatric disorders.

- Inhibition of Calcium Mobilization : MMPIP effectively inhibits agonist-induced intracellular calcium mobilization, which is crucial for synaptic transmission and neuronal excitability .

- Regulation of cAMP Levels : Studies have shown that MMPIP can decrease intracellular cAMP levels, indicating its role in altering intracellular signaling cascades associated with mGluR7 activation .

Pharmacological Effects

Research has demonstrated several pharmacological effects of MMPIP:

- Alcohol Consumption : In rodent models, MMPIP administration (10 mg/kg) led to an increase in ethanol consumption and preference. This suggests a regulatory role for mGluR7 in alcohol use behaviors .

- Antipsychotic Activity : MMPIP has been evaluated for its potential antipsychotic effects. In behavioral tests for schizophrenia models, it reduced hyperactivity induced by MK-801 and modified forced swim test outcomes, indicating potential therapeutic benefits .

- Pain Modulation : Recent studies indicate that MMPIP alleviates pain and normalizes affective and cognitive behavior in neuropathic pain models. Neuroimaging analyses have shown plastic changes in pain processing networks following MMPIP treatment .

Pharmacokinetics

MMPIP exhibits favorable pharmacokinetic properties:

- Bioavailability : Following intraperitoneal (i.p.) administration, MMPIP reaches peak concentrations in the brain within 0.25 to 1 hour. Significant drug levels remain detectable for up to 24 hours post-administration .

- Dosing : Effective doses range from 10 to 30 mg/kg depending on the specific behavioral outcomes being measured. Higher doses have been associated with side effects such as mild ataxia .

Case Studies

Several case studies highlight the application of MMPIP in experimental settings:

-

Ethanol Preference Study :

- Objective : To assess the impact of MMPIP on ethanol consumption.

- Method : Male Wistar rats were administered MMPIP (10 mg/kg) before being offered ethanol solutions.

- Findings : Rats showed increased ethanol preference compared to controls, supporting the hypothesis that mGluR7 blockade enhances alcohol intake .

-

Antipsychotic Efficacy Assessment :

- Objective : Evaluate the antipsychotic potential of MMPIP using behavioral tests.

- Method : The study involved administering MMPIP prior to stimuli known to induce hyperactivity or anxiety-like behaviors.

- Results : Significant reductions in hyperactivity were observed, indicating potential for mGluR7 antagonists in treating psychosis-related symptoms .

常见问题

Basic Research Questions

Q. What is the primary pharmacological mechanism of MMPIP hydrochloride in modulating mGlu7 receptor activity?

this compound acts as a potent, selective allosteric antagonist of metabotropic glutamate receptor 7 (mGlu7). It inhibits agonist-induced intracellular calcium mobilization (IC₅₀ = 26 nM) and cAMP accumulation (IC₅₀ = 610 nM) in vitro. Its selectivity is demonstrated by negligible activity at mGluR1-5 and mGluR8, making it a critical tool for isolating mGlu7-specific effects in neuronal signaling studies .

Q. What experimental assays are recommended for validating this compound’s activity in vitro?

Calcium flux assays (e.g., FLIPR or Fura-2-based protocols) and cAMP accumulation assays are standard. For example, in cells co-expressing mGlu7 and Gα15 (to couple Gi/o signaling to calcium release), MMPIP’s antagonism can be quantified via dose-response curves. Co-incubation with agonists like L-AP4 ensures functional validation .

Q. How does this compound’s intrinsic activity affect experimental design?

MMPIP exhibits intrinsic agonistic activity in certain contexts, such as increasing forskolin-induced cAMP accumulation in the absence of mGlu7 agonists. Researchers must include appropriate controls (e.g., agonist-free conditions) to distinguish baseline receptor modulation from ligand-dependent effects .

Advanced Research Questions

Q. How do cell-specific signaling pathways influence this compound’s pharmacological profile?

MMPIP’s antagonism varies with cellular background. For instance, in Gα15-coupled systems, it blocks calcium flux but fails to inhibit mGlu7-mediated Gi/o signaling in native neuronal contexts (e.g., Schaffer collateral-CA1 synapses). This discrepancy necessitates parallel validation across heterologous systems and native tissue preparations .

Q. What methodological challenges arise when translating this compound’s in vitro efficacy to in vivo models?

Despite promising in vitro binding (KB = 30 nM), [<sup>11</sup>C]MMPIP failed to show specific mGlu7 uptake in PET imaging, likely due to low blood-brain barrier permeability or off-target binding. Solutions include optimizing radioligand affinity (e.g., introducing fluorinated analogs) or using conditional mGlu7 knockout models to confirm target engagement .

Q. How can researchers resolve contradictions between MMPIP’s antagonism in calcium flux assays vs. electrophysiological data?

In calcium flux assays (e.g., HEK293-Gα15 cells), MMPIP fully inhibits agonist-induced responses. However, in electrophysiological studies, it may fail to block synaptic mGlu7 activity due to receptor localization or coupling to distinct effectors. Orthogonal approaches (e.g., CRISPR-mediated receptor silencing or β-arrestin recruitment assays) can clarify context-dependent effects .

Q. What strategies improve the reproducibility of this compound studies across different laboratories?

- Standardized cell lines : Use validated mGlu7-expressing cell lines (e.g., HEK293 with stable Gα15 co-expression).

- Concentration-response curves : Include full dose ranges (e.g., 1 nM–10 μM) to account for batch-to-batch variability.

- Negative controls : Co-apply selective mGlu7 agonists/antagonists (e.g., AMN082) to confirm target specificity .

Q. Data Analysis & Interpretation

Q. How should researchers interpret MMPIP’s dual role as an antagonist and partial agonist in cAMP assays?

MMPIP’s intrinsic activity in cAMP assays (e.g., forskolin augmentation) suggests it stabilizes mGlu7 conformations that weakly couple to Gs proteins. Data normalization to forskolin-alone conditions and statistical comparison to inverse agonists (e.g., ADX71743) can isolate MMPIP-specific effects .

Q. What statistical methods are appropriate for analyzing MMPIP’s context-dependent potency shifts?

Non-linear regression models (e.g., variable slope four-parameter logistic curves) account for potency (EC₅₀/IC₅₀) and efficacy (Emax) differences across assays. Pairwise comparisons (e.g., ANOVA with Tukey post-hoc tests) identify significant shifts in mGlu7 modulation between cell types .

Q. Experimental Design Tables

属性

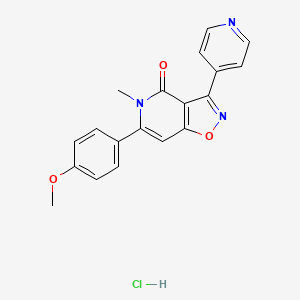

IUPAC Name |

6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-yl-[1,2]oxazolo[4,5-c]pyridin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3.ClH/c1-22-15(12-3-5-14(24-2)6-4-12)11-16-17(19(22)23)18(21-25-16)13-7-9-20-10-8-13;/h3-11H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHQNERSIJXMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=NC=C3)C4=CC=C(C=C4)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。